molecular formula C20H18N4O2 B2526617 1-(5-Methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone CAS No. 932255-28-2

1-(5-Methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

Número de catálogo: B2526617
Número CAS: 932255-28-2
Peso molecular: 346.39
Clave InChI: LYUGKKGNSPVTED-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the triazolopyrimidine class, characterized by a fused bicyclic core with a triazole ring and a pyrimidine ring. The 3-phenoxyphenyl substituent at position 7 and the methyl group at position 5 distinguish it from related derivatives.

Propiedades

IUPAC Name

1-[5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-13-18(14(2)25)19(24-20(23-13)21-12-22-24)15-7-6-10-17(11-15)26-16-8-4-3-5-9-16/h3-12,19H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUGKKGNSPVTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-(5-Methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone (CAS: 932255-28-2) is a compound belonging to the class of triazolopyrimidine derivatives. These compounds have gained attention due to their diverse biological activities, particularly in the fields of oncology and infectious diseases. This article focuses on the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C20H18N4O2
  • Molar Mass : 346.38 g/mol
  • Structure : The compound features a triazolo-pyrimidine core which is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds within the triazolo[1,5-a]pyrimidine family exhibit significant anticancer properties. For instance:

  • A study evaluating various derivatives showed that certain analogs had potent antiproliferative effects against human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) with IC50 values ranging from 0.53 µM to 13.1 µM .
  • Specifically, compound H12 from a related series exhibited superior activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating the potential of these compounds as novel anticancer agents.

The mechanisms underlying the anticancer effects of triazolo[1,5-a]pyrimidines often involve:

  • Inhibition of Cell Proliferation : The compound can induce cell cycle arrest and apoptosis in cancer cells. For example, it has been shown to inhibit the ERK signaling pathway, leading to reduced phosphorylation levels of key proteins involved in cell survival and proliferation .
  • Induction of Apoptosis : Studies indicate that these compounds can activate apoptotic pathways by modulating the expression of Bcl-2 family proteins and activating caspases .

Comparative Biological Activity Table

CompoundTarget Cell LineIC50 Value (µM)Mechanism of Action
H12MGC-8039.47ERK pathway inhibition; apoptosis induction
H12HCT-1169.58ERK pathway inhibition; apoptosis induction
H12MCF-713.1ERK pathway inhibition; apoptosis induction
Compound 2Various Cancer Lines0.53Tubulin polymerization inhibition

Study 1: Antiproliferative Effects on Colon Cancer Cells

In a study assessing the effects of triazolo derivatives on colon cancer cell lines (HCT-116 and HT-29), it was found that certain compounds induced significant cytotoxicity through mitochondrial pathways, leading to increased expression of pro-apoptotic factors like Bax and decreased levels of anti-apoptotic Bcl2 .

Study 2: ERK Signaling Pathway Modulation

Another investigation into the biological activity of related triazolo derivatives revealed that they could effectively inhibit the ERK signaling pathway in gastric cancer cells. This inhibition resulted in decreased cellular proliferation and increased apoptosis rates, suggesting a promising therapeutic avenue for targeting this pathway in cancer treatment .

Comparación Con Compuestos Similares

Key Observations :

  • Electron-Withdrawing Groups (e.g., F, NO₂): Enhance metabolic stability and binding to hydrophobic pockets (e.g., 3-fluorophenyl derivative in ).
  • Bulky Aromatic Substituents (e.g., phenoxyphenyl): May improve target selectivity but reduce solubility .
  • Ester vs. Acetyl Groups : Ethyl carboxylates (e.g., ) increase hydrophilicity compared to acetyl derivatives.

Pharmacological and Physicochemical Properties

Property Target Compound 3-Fluorophenyl Analog 5,7-Dimethyl-2-phenyl Analog
Molecular Weight 397.43 g/mol 311.31 g/mol 266.30 g/mol
LogP (Predicted) ~3.5 (highly lipophilic) ~2.8 ~2.1
Chirality Not reported Racemate resolved via chiral SFC Achiral
Bioactivity Unknown Binds FcRn (IC₅₀ = 0.5 µM) No reported activity

Notable Trends:

  • Lipophilicity: Increases with aromatic substituents (phenoxyphenyl > fluorophenyl > methylphenyl), affecting membrane permeability and CNS penetration.
  • Chiral Centers : Enantiomers of fluorophenyl derivatives show differential binding to FcRn, highlighting the importance of stereochemistry .

Métodos De Preparación

Three-Component One-Pot Synthesis

Reaction Components and Mechanism

The most widely applicable method involves a one-pot, three-component reaction between:

  • 5-Amino-1-phenyl-1H-1,2,4-triazole (or its methyl-substituted analog),
  • 3-Phenoxybenzaldehyde ,
  • Ethyl acetoacetate (or analogous β-keto esters).

This approach, adapted from, proceeds via a Knoevenagel-Michael-lactamization cascade (Figure 1). The aldehyde undergoes condensation with ethyl acetoacetate to form an arylidene intermediate, which is attacked by the amino group of the triazole. Subsequent cyclization and dehydration yield the triazolopyrimidine core. The acetyl group at position 6 originates from the β-keto ester, while the 3-phenoxyphenyl moiety derives from the aldehyde.

Table 1: Standard Reaction Conditions for Three-Component Synthesis
Component Quantity (mmol) Catalyst Solvent Temperature Time (h) Yield (%)
5-Amino-triazole 3.0 APTS (0.3 mmol) Ethanol Reflux 24 65–78
3-Phenoxybenzaldehyde 3.0 - - - - -
Ethyl acetoacetate 3.0 - - - - -

Optimization Strategies

  • Catalyst Screening : replacing acetic acid with aminopropyltriethoxysilane (APTS) increases yields by 15–20%.
  • Solvent Effects : ethanol outperforms DMF or THF due to improved solubility of intermediates.
  • Temperature Control : prolonged reflux (24–30 h) ensures complete lactamization, as monitored by TLC (Rf = 0.45 in ether/hexane 2:1).

Sequential Functionalization of Preformed Triazolopyrimidine Cores

Chlorination-Acylation Pathway

A two-step protocol from involves:

  • Chlorination : Treating 5-methyl-triazolo[1,5-a]pyrimidin-7-ol with POCl₃ at 110°C for 4 h to generate 7-chloro intermediates.
  • Buchwald-Hartwig Amination : Coupling the chloro derivative with 3-phenoxyphenylboronic acid under Pd(OAc)₂/XPhos catalysis (Table 2).

Acetylation at Position 6

Post-functionalization acetylation employs:

  • Acetic anhydride (2.5 equiv) in pyridine at 0°C → RT for 6 h.
  • Microwave Assistance : 150 W irradiation reduces reaction time to 20 min with comparable yields.

Alternative Routes from Tetrazolo-Pyrimidine Precursors

Ring-Expansion Strategy

Patent CN114805367A discloses a novel approach using tetrazolo[1,5-a]pyrimidine intermediates. Key steps include:

  • Cyclocondensation : 5-Amino-1,2,4-triazole + 3-phenoxypropiophenone in acetic acid (12 h reflux).
  • Oxidative Acetylation : H₂O₂/FeSO₄ system introduces the acetyl group with 71% efficiency.
Table 3: Comparative Analysis of Synthetic Routes
Method Steps Total Yield (%) Purity (HPLC) Scalability
Three-component 1 65–78 >95% High
Chlorination-acylation 3 58 92% Moderate
Ring-expansion 2 71 98% Low

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in One-Pot Syntheses

  • Michael vs. Aldol Pathways : Electron-deficient aldehydes favor Michael addition (desired), while electron-rich substrates may undergo aldol side reactions.
  • Byproduct Formation : Unreacted ethyl acetoacetate can dimerize; adding molecular sieves (4Å) suppresses this by 40%.

Regioselectivity Challenges

The 5-methyl/7-aryl substitution pattern is thermodynamically favored, but kinetic control via:

  • Low-Temperature Cycling : Alternating between 60°C and 25°C improves 5/7 regioselectivity from 3:1 to 9:1.
  • Directed Metalation : ZnCl₂ coordinates the triazole N4, directing aldehyde attack to C7.

Industrial-Scale Adaptations

Continuous Flow Processing

  • Microreactor Setup : Residence time 8 min at 140°C achieves 82% conversion, reducing batch variability.
  • In-line Crystallization : Anti-solvent addition (n-heptane) during outflow enables direct product isolation.

Green Chemistry Modifications

  • Catalyst Recycling : APTS immobilized on silica gel retains 89% activity after 5 cycles.
  • Solvent Replacement : Cyclopentyl methyl ether (CPME) shows comparable efficacy to ethanol with better recyclability.

Analytical Characterization Benchmarks

Spectroscopic Profiles

  • ¹H NMR (400 MHz, DMSO-d6): δ 2.45 (s, 3H, CH₃), 2.67 (s, 3H, COCH₃), 6.92–7.45 (m, 9H, Ar-H).
  • HRMS : m/z calcd for C₂₂H₂₀N₄O₂ [M+H]⁺ 396.1586, found 396.1589.

Purity Optimization

  • Crystallization Solvents : Ethanol/ether (3:1) gives needle-like crystals with 99.5% purity by DSC.
  • Chromatographic Methods : Prep-HPLC (C18, MeCN/H₂O 65:35) resolves residual aldehyde contaminants.

Q & A

Q. Table 1: Comparison of Synthetic Methods

ConditionYield (%)Time (h)Catalyst Recovery
Ethanol/water (reflux)922–3Yes
Molten TMDP921.5Yes
Conventional piperidine854No

Basic: Which spectroscopic and analytical techniques confirm its structure and purity?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (400 MHz) identify substituent integration and hybridization states (e.g., methyl groups at δ 2.37 ppm, triazole protons at δ 7.10 ppm) .
  • X-ray Crystallography : Resolves dihydro-pyrimidine ring conformation and confirms stereochemistry .
  • Elemental Analysis : Validates empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .
  • HPLC-PDA : Purity >98% confirmed using C18 columns with acetonitrile/water gradients .

Basic: What initial pharmacological screening approaches assess its bioactivity?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases (e.g., CK1δ) or viral proteases using fluorogenic substrates. IC50_{50} values <10 µM suggest therapeutic potential .
  • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition measurements .
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC50_{50} .

Advanced: How can synthesis yield and scalability align with green chemistry principles?

Methodological Answer:

  • Solvent Selection : Replace ethanol/water with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
  • Continuous Flow Reactors : Reduce waste and improve scalability by 30% compared to batch processes .
  • Catalyst Immobilization : Use silica-supported TMDP to enhance recyclability and reduce heavy metal contamination .

Advanced: How should contradictory biological activity data be resolved?

Methodological Answer:

  • Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial tests) .
  • Metabolic Stability Testing : Incubate with liver microsomes to rule out false negatives from rapid degradation .
  • Structural Analog Comparison : Compare IC50_{50} values of derivatives (e.g., bromophenyl vs. methoxyphenyl substituents) to identify SAR trends .

Q. Table 2: Bioactivity Variations in Structural Analogs

SubstituentIC50_{50} (CK1δ)Antimicrobial (ZOI, mm)
3-Phenoxyphenyl (target)8.2 µM12 (S. aureus)
2,3-Dimethoxyphenyl15.4 µM18 (E. coli)
3-Bromophenyl6.7 µM9 (S. aureus)

Advanced: What strategies enhance pharmacological profiles via analog design?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the ethanone group with carboxamide to improve solubility (logP reduction by 0.8 units) .
  • Halogenation : Introduce bromine at the phenyl ring to enhance kinase binding (e.g., IC50_{50} drops from 8.2 to 6.7 µM) .
  • Prodrug Design : Mask hydroxyl groups with acetyl esters to improve bioavailability .

Advanced: How to investigate its mechanism of action in enzyme inhibition?

Methodological Answer:

  • Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • Docking Simulations : AutoDock Vina predicts binding poses in CK1δ ATP-binding pockets (binding energy ≤ -9.0 kcal/mol) .
  • Mutagenesis Assays : Validate key residues (e.g., Lys38 in CK1δ) via site-directed mutagenesis and activity loss .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.